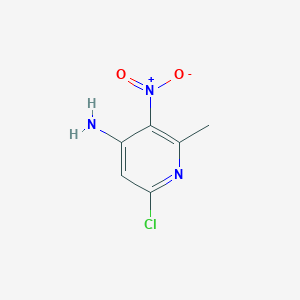

6-Chloro-2-methyl-3-nitropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-nitropyridin-4-amine |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-6(10(11)12)4(8)2-5(7)9-3/h2H,1H3,(H2,8,9) |

InChI Key |

QIIZRRNVJPCJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 6 Chloro 2 Methyl 3 Nitropyridin 4 Amine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is highly susceptible to nucleophilic aromatic substitution (SNAr). In the case of 6-chloro-2-methyl-3-nitropyridin-4-amine, the presence of the nitro group and the inherent electron-deficient nature of the pyridine ring render the C6-chloro substituent an effective leaving group in SNAr reactions.

The chlorine atom at the C6 position of this compound is activated towards nucleophilic displacement by both the ring nitrogen at the 1-position and the nitro group at the 3-position. This dual activation facilitates reactions with a variety of nucleophiles. While direct studies on this specific molecule are limited in the provided literature, its reactivity can be inferred from analogous structures like 6-alkoxy-4-chloro-5-nitropyrimidines and 2,6-dichloro-3-nitropyridine. echemi.comstackexchange.comchemrxiv.org

Amines: Primary and secondary amines are effective nucleophiles for displacing the chloro group. The reaction typically proceeds under mild to moderate heating in a suitable solvent, often with a base to neutralize the HCl generated. This reaction is a common strategy for synthesizing substituted aminopyridines. For instance, the reaction of 2,4-dichloroquinazoline (B46505) precursors with various amines consistently shows regioselective substitution. nih.gov

Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent soft nucleophiles that readily displace halides in SNAr reactions. Reactions of nitropyridines with thiolate anions have been shown to proceed efficiently, yielding thioether products. researchgate.net

Methoxides: Alkoxides, such as sodium methoxide, are strong nucleophiles that can replace the chlorine atom to form the corresponding methoxy (B1213986) derivative. The reactivity in these reactions is high due to the strong activation of the pyridine ring.

Below is a table summarizing the expected reactivity of this compound with various nucleophiles, based on established SNAr principles for activated pyridines.

| Nucleophile | Reagent Example | Expected Product |

| Primary Amine | R-NH₂ | 6-(Alkylamino)-2-methyl-3-nitropyridin-4-amine |

| Secondary Amine | R₂NH | 6-(Dialkylamino)-2-methyl-3-nitropyridin-4-amine |

| Thiol | R-SH (+ Base) | 2-Methyl-3-nitro-6-(alkylthio)pyridin-4-amine |

| Methoxide | NaOCH₃ | 6-Methoxy-2-methyl-3-nitropyridin-4-amine |

The nitro group (—NO₂) is one of the most powerful activating groups for SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgnih.gov Its activating influence stems from two primary effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the sigma bond framework, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, the nitro group is in the para position relative to the chlorine leaving group, which allows for maximum resonance stabilization of the Meisenheimer complex, making the C6 position highly activated for nucleophilic substitution. wikipedia.org

In pyridine systems, nucleophilic substitution preferentially occurs at the α (2- and 6-) and γ (4-) positions because the ring nitrogen can effectively stabilize the negative charge in the reaction intermediates. uoanbar.edu.iq In this compound, the single chlorine atom is located at an activated α-position (C6).

The regioselectivity of the attack is dictated by the combined electronic effects of the substituents. The C6 position is activated by two key features:

It is ortho to the electron-withdrawing ring nitrogen.

It is para to the strongly activating nitro group at C3.

This dual activation makes the C6 carbon highly electron-deficient and the prime target for nucleophilic attack. In related systems like 2,6-dichloro-3-nitropyridine, a kinetic preference for attack at the C2 position (ortho to the nitro group) over the C6 position (para to the nitro group) has been observed. echemi.comstackexchange.com This is attributed to the powerful inductive effect of the adjacent nitro group making the C2 position more electron-deficient. echemi.comstackexchange.com However, in the title compound, with only one leaving group at C6, the reaction proceeds regioselectively at this highly activated site.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. jsynthchem.com

The selective reduction of the nitro group in this compound to the corresponding amine yields 6-chloro-2-methylpyridine-3,4-diamine. This transformation requires reagents that can chemoselectively reduce the nitro functionality without affecting the chloro substituent or the pyridine ring.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C). commonorganicchemistry.com However, care must be taken as aggressive hydrogenation conditions can lead to hydrodechlorination (loss of the chlorine atom). Using a catalyst like Raney nickel can sometimes be preferable to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or zinc in acidic conditions provide mild and effective conditions for reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst, hydrazine hydrate is an effective reducing agent for aromatic nitro compounds. researchgate.net

The table below outlines common reagents for the selective reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol, room temp. | Highly efficient, but risk of dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | Methanol or Ethanol, room temp. | Often used to prevent dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Fe / HCl or AcOH | Reflux | Classical, cost-effective, and generally chemoselective. commonorganicchemistry.com |

| SnCl₂ • 2H₂O | Ethanol or HCl, reflux | A mild method that tolerates many functional groups. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous/Organic Biphasic System | Mild reducing agent, useful for sensitive substrates. |

Modern synthetic chemistry has introduced more sophisticated and highly selective methods for nitro group reduction.

Boron Trifluoride Dimethyl Sulfide Complex (BF₃•SMe₂): An unexpected reductive property of the BF₃•SMe₂ complex towards nitropyridines has been discovered. researchgate.net This reagent, typically used as a Lewis acid or for thiomethylation, can effectively reduce nitro groups. The proposed mechanism suggests that the complex acts as both a Lewis acidic activator and a source for the reduction process. researchgate.net This method offers a unique, metal-free alternative for the reduction of nitropyridines.

Palladium Catalysis: Palladium-catalyzed reactions are at the forefront of modern reduction chemistry due to their high efficiency and selectivity.

Palladium Nanoparticles (PdNPs): Palladium nanoparticles, often stabilized by polymers like PEG, serve as highly active and recyclable catalysts for nitroarene reduction. lookchem.com These systems can use reducing agents like hydrazine hydrate and often show high chemoselectivity, leaving functional groups like halogens intact. lookchem.com The reduction of p-nitrophenol using palladium catalysts supported on modified coal fly ash has also demonstrated high efficiency. mdpi.com

Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor molecule like formic acid or triethylsilane can be used. nih.govorganic-chemistry.org Palladium complexes, including those with N-heterocyclic carbene (NHC) ligands, are effective catalysts for these transfer hydrogenation reactions, allowing for the one-pot reductive coupling of nitroaromatics. nih.gov This approach is often milder and avoids the need for high-pressure hydrogenation equipment.

Transformations of the Resulting Amino Group (e.g., Acylation, Diazotization)

The 4-amino group of this compound is a key functional handle for further molecular elaboration. Its reactivity is modulated by the electronic interplay of the other ring substituents.

Acylation: The amino group can undergo acylation with reagents like acyl chlorides or anhydrides. This reaction typically proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. In related systems, such as 3-halo-4-aminopyridines, N-acylated intermediates are presumed to form when treated with acyl chlorides in the presence of a base like triethylamine. nih.gov For the title compound, the nucleophilicity of the 4-amino group is enhanced by the C2-methyl group but diminished by the electron-withdrawing effects of the C3-nitro and C6-chloro substituents. The reaction can be used to introduce a wide variety of acyl groups, thereby modifying the compound's steric and electronic properties.

Diazotization: The primary aromatic amino group at the C4 position can be converted into a diazonium salt through treatment with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. rsc.org The diazotization of aminopyridines is a well-established transformation. rsc.orgosti.gov The resulting pyridine-4-diazonium salt is a versatile intermediate. Due to the electron-deficient nature of the pyridine ring, particularly with the nitro and chloro substituents, these diazonium salts are often highly reactive and can be unstable. They serve as precursors for a variety of functional groups through Sandmeyer-type reactions, where the diazonium group is displaced by nucleophiles such as halides, cyanide, or hydroxyl groups. rsc.org

| Reaction | Reagents | Product Type | General Utility |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Acetic anhydride (B1165640) (Ac₂O), Base (e.g., Pyridine, Et₃N) | N-(6-chloro-2-methyl-3-nitropyridin-4-yl)amide | Protection of the amino group, synthesis of bioactive amides. |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 6-Chloro-2-methyl-3-nitropyridin-4-diazonium chloride | Intermediate for Sandmeyer and related reactions to introduce various substituents at C4. |

Electrophilic Reactivity of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen atom. uoanbar.edu.iq This effect is exacerbated in this compound by the presence of two powerful electron-withdrawing groups: the nitro group at C3 and the chloro group at C6. These groups, along with the protonated ring nitrogen under typical acidic reaction conditions, strongly deactivate the ring towards attack by electrophiles.

Rearrangement and Migration Phenomena

The specific substitution pattern of this compound makes it a candidate for interesting molecular rearrangements, particularly involving the nitro group.

Intramolecular nitro group migration is a known phenomenon in nitropyridine chemistry, often occurring via a nih.govrsc.org sigmatropic shift. researchgate.net This type of rearrangement is typically observed during the nitration of pyridines, where a nitro group initially adds to the ring nitrogen and subsequently migrates to a carbon atom on the ring. researchgate.net

For a pre-formed molecule like this compound, such rearrangements are less common under thermal conditions but can be induced photochemically. arizona.edu Photochemical excitation of aromatic nitro compounds can lead to the formation of nitrite isomers or other rearranged products. arizona.edubaranlab.org Irradiation with UV light could potentially promote the migration of the nitro group from the C3 position to the C5 position, although such a process would likely compete with other photochemical degradation pathways.

Solvents and bases can play a crucial role in mediating or influencing rearrangement reactions. The pathways for these transformations are highly dependent on the reaction conditions.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and mechanisms. For rearrangements that proceed through polar or charged intermediates, polar aprotic solvents like DMF or DMSO can be effective. rsc.orgacsgcipr.org These solvents can stabilize charged intermediates, potentially lowering the activation energy for a rearrangement process. In the context of nucleophilic aromatic substitution (SNAr) type rearrangements, solvent choice is critical. rsc.org

Base Effects: The presence of a base can facilitate rearrangements by deprotonating a group, thereby generating a more potent nucleophile for an intramolecular attack. For instance, a strong base could potentially deprotonate the 4-amino group, increasing its electron-donating ability and possibly initiating a rearrangement cascade. In related systems, base-induced elimination following the formation of an intermediate adduct is a key step in certain substitution reactions on nitropyridines. acs.org The reaction of 3-halo-4-aminopyridines with acyl chlorides to yield rearranged products is mediated by triethylamine, highlighting the crucial role of a base in promoting such transformations. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The C6-chloro substituent on the pyridine ring serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. organic-chemistry.orgharvard.edu The this compound can act as the halide partner in this reaction. A suitable palladium catalyst, often with a phosphine (B1218219) ligand, and a base are required to facilitate the catalytic cycle. researchgate.netresearchgate.net

A key consideration for this substrate is the potential for catalyst inhibition by the 4-amino group, which can coordinate to the palladium center. However, the development of modern catalysts and ligands has significantly improved the functional group tolerance of the Suzuki reaction, allowing for the successful coupling of substrates bearing amino groups. bohrium.comnih.gov The reaction would result in the substitution of the chlorine atom at the C6 position with the organic group from the boronic acid, yielding a 6-aryl- or 6-alkyl-2-methyl-3-nitropyridin-4-amine derivative.

Heck Coupling: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. beilstein-journals.org The C6-chloro group of the title compound can participate in Heck-type reactions. Given that the pyridine ring is electron-deficient, this can influence the reaction's efficiency. nih.gov The reaction would involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. This would result in the formation of a 6-alkenyl-2-methyl-3-nitropyridin-4-amine. The choice of catalyst, base, and reaction conditions is critical for achieving good yields and selectivity. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 6-R-2-methyl-3-nitropyridin-4-amine (R=Aryl, Vinyl) |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | 6-Alkenyl-2-methyl-3-nitropyridin-4-amine |

Buchwald–Hartwig Arylamination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. This reaction is a powerful tool in organic synthesis for creating aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orglibretexts.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.orgpearson.com

For a substrate such as this compound, the chloro substituent at the 6-position is the reactive site for Buchwald-Hartwig amination. The reaction involves coupling this chloro-substituted pyridine with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often being employed to promote the catalytic cycle. organic-chemistry.org

Mechanistic investigations have shown that the nature of the catalytic system can be complex. In some instances, a "cocktail"-type catalytic system has been proposed, where multiple palladium species, including complexes, clusters, and nanoparticles, may be involved in the catalytic process, operating through both homogeneous and heterogeneous pathways. rsc.org The reaction kinetics can also be complex, with some studies reporting zero-order kinetics with respect to the amine and base, and even product inhibition. acs.org

Achieving selective amination can be challenging when multiple reactive sites are present. For instance, in dihalogenated substrates, careful optimization of reaction conditions is necessary to favor the reaction at one site over the other. nih.gov In the case of this compound, the electronic effects of the methyl, nitro, and amino groups will influence the reactivity of the C-Cl bond.

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions involving heteroaryl chlorides.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 |

This table presents generalized conditions and specific outcomes would depend on the exact substrates and desired products.

Oxidation Reactions of Pyridine Ring and Methyl Substituents

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions, affecting either the pyridine ring or the methyl substituent.

The methyl group on the pyridine ring is susceptible to oxidation to a carboxylic acid group. bme.hugoogle.com Common oxidizing agents for the conversion of methylpyridines to pyridine carboxylic acids include potassium permanganate, manganese dioxide in sulfuric acid, and argentous compounds. bme.hugoogle.comacs.org The reaction with argentous sulfate, for example, can proceed via the formation of argentous oxide, which then oxidizes the methyl group. bme.hu In some cases, the resulting carboxylic acid can undergo decarboxylation under the reaction conditions, leading to demethylation of the pyridine base. bme.hu

The pyridine ring itself, particularly when activated by electron-donating groups, can be susceptible to oxidation, potentially leading to the formation of pyridine N-oxides or ring-opened products. However, the presence of the electron-withdrawing nitro group in this compound would likely make the ring more resistant to oxidative degradation. The amino group, on the other hand, can be oxidized to a nitro group. The oxidation of aminopyridines to nitropyridines has been reported using various reagents. mdpi.comacs.org

Wet air oxidation, sometimes in the presence of metal ion catalysts, can also be employed, which often proceeds through a free-radical mechanism. shu.ac.uk The choice of oxidizing agent is critical in determining the selectivity of the reaction. For instance, oxidation with a halogen oxidizing agent in the presence of water and actinic radiation can specifically target the methyl group. google.com

Below is a table summarizing the outcomes of oxidizing methylpyridines with various reagents.

| Oxidizing Agent | Substrate | Major Product(s) |

| Argentous Sulfate/Oxide | Methylpyridines | Pyridine carboxylic acids (can decarboxylate) |

| Potassium Permanganate | Methylpyridines | Pyridine carboxylic acids |

| Manganese Dioxide/H₂SO₄ | alpha-Picoline | Picolinic acid |

| Wet Air Oxidation | Methylpyridines | Aldehydes, carboxylic acids, ring-opened products |

This table illustrates general reactivity trends for the oxidation of methylpyridines.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Following a comprehensive search for detailed research findings and spectroscopic data, it has been determined that specific experimental or theoretical analyses for the compound this compound are not available in publicly accessible scientific literature. While information exists for structurally related isomers and analogues, such as 6-Chloro-4-methyl-3-nitropyridin-2-amine and 2-Amino-6-chloro-3-nitropyridine (B151482), this data cannot be used to accurately describe the spectroscopic properties of the specified molecule due to differences in the substitution pattern on the pyridine ring.

The unique arrangement of the chloro, methyl, nitro, and amine groups in this compound will produce a distinct spectroscopic fingerprint. The electronic and steric effects of each substituent influence the chemical environment of every atom, which in turn governs the precise chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational frequencies in Infrared (IR) and Raman spectra, and the electronic transition energies observed in UV-Visible spectroscopy.

Therefore, without dedicated studies on this compound, a scientifically accurate and thorough article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated. The creation of such an article would require either direct experimental measurement or high-level computational chemistry studies, neither of which are currently published.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 6-Chloro-2-methyl-3-nitropyridin-4-amine are dictated by its aromatic structure, which is heavily substituted with electron-donating (amino) and electron-withdrawing (nitro) groups. The pyridine (B92270) ring, in conjunction with the nitro group chromophore and the amino group auxochrome, forms a conjugated system that gives rise to characteristic electronic transitions when interacting with ultraviolet and visible light.

The UV-Vis spectrum is expected to be characterized by intense absorption bands corresponding to π→π* (pi to pi star) and n→π* (n to pi star) transitions. The π→π* transitions, typical for aromatic systems, are generally of high intensity and are anticipated to occur at lower wavelengths. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically of lower intensity and appear at longer wavelengths. The specific substitution pattern and the resulting intramolecular charge-transfer character between the amino donor and nitro acceptor groups are likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to less substituted pyridines.

Solvent polarity can also be expected to influence the absorption maxima, a phenomenon known as solvatochromism. Polar solvents may stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity | Probable Wavelength Region |

|---|---|---|---|

| π → π* | Pi bonding (π) to pi antibonding (π*) | High | 250-350 nm |

| n → π* | Non-bonding (n) to pi antibonding (π*) | Low | 350-450 nm |

Emission and Fluorescence Spectroscopy for Photophysical Property Investigation

The photophysical properties, particularly fluorescence, of this compound are significantly influenced by the presence of the nitro (-NO2) group. Nitroaromatic compounds are well-known to exhibit very weak fluorescence or to be non-fluorescent altogether. This phenomenon, known as fluorescence quenching, occurs because the electron-withdrawing nitro group promotes efficient non-radiative decay pathways for the excited state, such as intersystem crossing to the triplet state, which then deactivates without emitting light.

Therefore, it is anticipated that this compound would have a very low fluorescence quantum yield. Emission and fluorescence spectroscopy would be employed to confirm this and to determine key photophysical parameters. The investigation would involve exciting the molecule at its absorption maximum and measuring the resulting emission spectrum. A very weak or non-existent emission peak would confirm the quenching effect of the nitro group. Such studies are crucial for understanding the excited-state dynamics and deactivation pathways of the molecule.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) including ESI-TOF-HRMS

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound, providing an exact mass measurement that is crucial for the unambiguous determination of its elemental composition. Techniques such as Electrospray Ionization Time-of-Flight High-Resolution Mass Spectrometry (ESI-TOF-HRMS) are used to obtain highly accurate mass-to-charge (m/z) ratios, typically with sub-ppm mass accuracy. mdpi.comresearchgate.net

This level of precision allows for the confident assignment of a molecular formula (C6H6ClN4O2) and distinguishes the target compound from any potential isomers or impurities with different elemental compositions. The analysis is typically performed in positive ion mode, where the molecule is protonated ([M+H]+) or forms adducts with other cations like sodium ([M+Na]+) or potassium ([M+K]+). The experimentally measured m/z value is then compared to the theoretically calculated exact mass for the proposed formula. For related nitropyridine compounds, ESI-TOF-HRMS has been successfully used to confirm their structures. mdpi.comnih.gov

Table 2: Calculated Exact Masses of Common Adducts of this compound (C6H6ClN4O2)

| Ion Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C6H635ClN4O2 | 201.01793 |

| [M+H]+ | C6H735ClN4O2+ | 202.02575 |

| [M+Na]+ | C6H635ClN4NaO2+ | 224.00770 |

| [M+K]+ | C6H635ClKN4O2+ | 240.98163 |

Fragmentation Pattern Analysis

Mass spectrometry provides structural information through the analysis of fragmentation patterns, which are the result of the dissociation of the molecular ion. wikipedia.org For this compound, the fragmentation is influenced by its various functional groups. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the 37Cl isotope peak having an intensity approximately one-third of the 35Cl peak.

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or its components. nih.govresearchgate.net Common fragmentation pathways include the loss of a nitro radical (•NO2, 46 Da) or a nitric oxide radical (•NO, 30 Da). nih.govnih.gov Additionally, fragmentation patterns typical for amines, such as alpha-cleavage, can occur. libretexts.org This would involve the loss of a methyl radical (•CH3, 15 Da) from the 2-position. The pyridine ring itself can also undergo cleavage. jcsp.org.pk

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion Formula | Neutral Loss | Calculated m/z (for 35Cl) | Description |

|---|---|---|---|

| [C6H6ClN4O2]+• | --- | 201.02 | Molecular Ion |

| [C6H6ClN4O]+• | O | 185.02 | Loss of Oxygen |

| [C6H6ClN3]+• | NO2 | 155.03 | Loss of Nitro Radical |

| [C6H6N4O2]+• | Cl | 166.05 | Loss of Chlorine Radical |

| [C5H3ClN4O2]+• | CH3 | 185.99 | Loss of Methyl Radical |

| [C6H3ClN2]+ | NH2 + NO2 | 138.00 | Loss of Amino and Nitro Groups |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure and Regiochemistry Confirmation

Single crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. mdpi.com For this compound, this method provides unequivocal confirmation of the precise substitution pattern—or regiochemistry—of the chloro, methyl, nitro, and amine groups on the pyridine ring. This is particularly crucial as it distinguishes the compound from its various structural isomers. X-ray analysis has been widely used to confirm the structures of novel substituted pyridine and pyrimidine derivatives. mdpi.comresearchgate.net

An SCXRD analysis yields precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. This data reveals subtle structural details, such as the planarity of the pyridine ring and the orientation of the nitro and amino substituents. Furthermore, the analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the amine hydrogen and the nitro oxygen of a neighboring molecule) and π–π stacking interactions between aromatic rings. nih.gov This information is fundamental to understanding the relationship between molecular structure and solid-state properties. For the related compound 4-Methyl-3-nitropyridin-2-amine, X-ray diffraction confirmed an intramolecular N—H⋯O hydrogen bond and inversion dimers linked by intermolecular N—H⋯N hydrogen bonds. nih.gov

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| Crystal System & Space Group | The classification of the crystal based on its symmetry elements. | Defines the fundamental symmetry and packing arrangement of the molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. | Provides the size and shape of the molecular packing unit. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between bonds. | Confirms covalent structure and can indicate bond order and strain. |

| Regiochemistry | The absolute positions of all substituents on the pyridine ring. | Provides definitive proof of the chemical identity and distinguishes isomers. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π–π stacking. | Explains the forces holding the crystal together and influences physical properties. |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No crystallographic data is available to provide a quantitative analysis of the bond lengths, bond angles, and dihedral angles for this compound.

Investigation of Intramolecular Hydrogen Bonding (e.g., N—H⋯O)

Without a solved crystal structure, the presence, geometry, and strength of any potential intramolecular hydrogen bonds, such as between the amine (N-H) and nitro (N-O) groups, cannot be confirmed or characterized.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., N—H⋯N, N—H⋯Cl, C—H⋯O, π–π stacking)

A detailed description of the intermolecular forces and crystal packing arrangement is not possible without experimental structural data. Analysis of motifs like hydrogen bonding networks (N—H⋯N, N—H⋯Cl, C—H⋯O) and π–π stacking interactions is dependent on crystallographic studies.

Conformational Analysis and Rotamer Identification in the Solid State

Information regarding the specific conformation of the molecule in the solid state, including the orientation of the methyl, nitro, and amine substituents relative to the pyridine ring, is unavailable. Identification of any existing rotamers would require detailed structural elucidation.

Computational and Theoretical Investigations of 6 Chloro 2 Methyl 3 Nitropyridin 4 Amine Systems

Quantum Chemical Calculations

No specific studies on 6-Chloro-2-methyl-3-nitropyridin-4-amine are available.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Detailed DFT analysis for this specific compound has not been published.

Ab Initio Methods for Electronic Structure and Vibrational Frequency Predictions

Specific ab initio calculations for this compound are not found in the literature.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Charge Transfer)

HOMO-LUMO energy values and charge transfer characteristics for this compound have not been computationally determined in published research.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this specific molecule are not available in the scientific literature.

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

Calculated values for the dipole moment, polarizability, and hyperpolarizability of this compound are not documented.

Natural Bond Orbital (NBO) Analysis

NBO analysis to investigate bonding and orbital interactions for this compound has not been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanistic pathways of chemical reactions involving this compound. nih.govrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction routes.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for compounds like this compound, DFT calculations can model the step-wise mechanism. This typically involves the initial attack of a nucleophile on the electron-deficient pyridine (B92270) ring, forming a Meisenheimer complex as an intermediate, followed by the departure of the leaving group (in this case, the chloride ion). mdpi.com

Computational studies on similar heterocyclic systems have shown that the regioselectivity of such reactions is governed by the stability of the intermediates and the energy barriers of the transition states. mdpi.com For this compound, theoretical models can predict whether a nucleophile will preferentially attack at a specific carbon atom, influenced by the electronic effects of the nitro, chloro, methyl, and amino substituents. The nitro group, being a strong electron-withdrawing group, significantly activates the ring towards nucleophilic attack.

Furthermore, computational modeling can explore more complex reaction mechanisms, such as those involving radical intermediates or rearrangements. researchgate.net These studies provide a detailed, atomistic view of the reaction dynamics, which is often challenging to obtain through experimental means alone.

Prediction of Chemical Reactivity and Reaction Selectivity

The chemical reactivity and selectivity of this compound can be quantitatively predicted using conceptual DFT. nist.govnih.gov This approach utilizes various reactivity descriptors derived from the electronic structure of the molecule to forecast its behavior in chemical reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting the molecule's ability to donate or accept electrons. A low HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index provide a general measure of the molecule's stability and reactivity. nih.gov

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nist.gov This is particularly useful for predicting the regioselectivity of reactions.

For this compound, these descriptors can pinpoint which atoms are most susceptible to attack. For example, the carbon atom attached to the chlorine is expected to be a primary site for nucleophilic attack, a prediction that can be quantified through local reactivity descriptors.

Below is an illustrative data table of calculated global reactivity descriptors for this compound, based on typical values for similar compounds.

| Descriptor | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electronegativity (χ) | 4.3 eV |

| Electrophilicity Index (ω) | 4.2 eV |

These values suggest that while the molecule is relatively stable, it possesses a significant electrophilic character, making it susceptible to reactions with nucleophiles.

Solvation Effects and Thermodynamic Property Calculations

The solvent environment can significantly influence the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate solvation effects and calculate thermodynamic properties of this compound in different media. uni-bonn.denih.govresearchgate.net

These calculations can predict how the stability, reactivity, and conformational preferences of the molecule change in the presence of a solvent. For instance, a polar solvent is likely to stabilize charged intermediates in a reaction, thereby lowering the activation energy and increasing the reaction rate.

Thermodynamic properties that can be calculated include:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.

Enthalpy and Entropy of Solvation: These components provide a more detailed understanding of the thermodynamic driving forces of the solvation process.

Heat of Formation: This can be calculated using isodesmic reactions, providing a measure of the molecule's stability. researchgate.net

An illustrative table of calculated thermodynamic properties for this compound is provided below.

| Property | Value in Gas Phase (Illustrative) | Value in Water (Illustrative) |

| Heat of Formation (ΔHf) | 150 kJ/mol | 135 kJ/mol |

| Gibbs Free Energy of Solvation (ΔGsolv) | - | -15 kJ/mol |

| Enthalpy of Solvation (ΔHsolv) | - | -25 kJ/mol |

| Entropy of Solvation (ΔSsolv) | - | -33 J/(mol·K) |

These hypothetical values indicate that the solvation of this compound in water is an energetically favorable process.

In Silico Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the in silico prediction of spectroscopic properties, which can aid in the identification and characterization of this compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. researchgate.netresearchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. nist.govnih.gov

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is shown below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1, Scaled, Illustrative) |

| N-H (amine) | Symmetric Stretch | 3450 |

| N-H (amine) | Asymmetric Stretch | 3350 |

| C-H (methyl) | Symmetric Stretch | 2950 |

| C=N (pyridine) | Ring Stretch | 1600 |

| N-O (nitro) | Asymmetric Stretch | 1550 |

| N-O (nitro) | Symmetric Stretch | 1350 |

| C-Cl | Stretch | 750 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. stenutz.eunih.govsourceforge.ionih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the 1H and 13C NMR spectra. stenutz.eunsf.gov These predictions are highly sensitive to the molecular geometry and can be used to distinguish between different isomers or conformers.

An illustrative table of predicted 1H and 13C NMR chemical shifts for this compound is presented below.

| Atom | Predicted Chemical Shift (ppm, Illustrative) |

| 1H (amine) | 5.5 |

| 1H (pyridine ring) | 7.8 |

| 1H (methyl) | 2.4 |

| 13C (C-Cl) | 150 |

| 13C (C-NH2) | 145 |

| 13C (C-NO2) | 130 |

| 13C (C-CH3) | 125 |

| 13C (pyridine ring) | 115 |

| 13C (methyl) | 20 |

These computational tools provide a comprehensive framework for understanding the chemical and physical properties of this compound at a molecular level.

Applications As Precursors and Intermediates in Advanced Chemical Synthesis

Synthesis of Complex Heterocyclic Ring Systems

The structure of 6-Chloro-2-methyl-3-nitropyridin-4-amine is particularly well-suited for the construction of fused heterocyclic ring systems, which are prevalent in many biologically active compounds and functional materials.

While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives frequently employs structurally similar precursors. For instance, 2-chloro-3-nitropyridine (B167233) is a common starting material for the synthesis of imidazo[4,5-b]pyridines. nih.gov The synthetic strategy typically involves a nucleophilic aromatic substitution of the chloro group with an amine, followed by reduction of the nitro group to an amino group, and subsequent cyclization with a suitable one-carbon synthon to form the imidazole (B134444) ring.

A plausible synthetic route for imidazo[4,5-b]pyridine derivatives from this compound would likely follow a similar pathway. The initial step would involve the reduction of the nitro group to yield a diamine intermediate. This diamine could then be reacted with various reagents such as aldehydes or carboxylic acids to construct the fused imidazole ring. researchgate.netrsc.org

Similarly, the synthesis of imidazo[4,5-c]pyridine derivatives often starts from 3,4-diaminopyridine (B372788) precursors. nih.gov The reduction of the nitro group in this compound would generate a substituted 3,4-diaminopyridine, which could then undergo cyclization to form the imidazo[4,5-c]pyridine core. nih.gov

Table 1: Examples of Precursors for Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Synthesis

| Precursor | Target Heterocycle | Key Reaction Steps |

| 2-Chloro-3-nitropyridine | Imidazo[4,5-b]pyridine | 1. Nucleophilic substitution of the chloro group. 2. Reduction of the nitro group. 3. Cyclization to form the imidazole ring. nih.gov |

| 3-Nitropyridin-4-amine | Imidazo[4,5-c]pyridine | 1. Reduction of the nitro group to form a diamine. 2. Cyclization with a one-carbon synthon. nih.gov |

| 3,4-Diaminopyridine | Imidazo[4,5-c]pyridine | Cyclization with aldehydes or carboxylic acids. nih.gov |

The synthesis of triazolo[1,5-a]pyridines and other fused nitrogen heterocycles can be achieved from aminopyridine precursors. researchgate.net While specific examples utilizing this compound are not readily found, the amino group present in this compound, or one generated from the reduction of the nitro group, provides a handle for the construction of the triazole ring. A common method involves the reaction of a 2-aminopyridine (B139424) derivative with a reagent that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. researchgate.net

For instance, a substituted aminopyridine can be converted into an N-amino derivative, which can then undergo cyclization with various reagents to form the triazolo[1,5-a]pyridine system. The substituents on the starting pyridine (B92270) ring, such as the chloro and methyl groups in this compound, would be carried through the reaction sequence, allowing for the synthesis of a variety of substituted triazolopyridines.

Quinazolinone and its analogues are an important class of heterocyclic compounds with a broad range of biological activities. Their synthesis often involves the cyclization of anthranilic acid derivatives or other ortho-amino aromatic carboxylic acid derivatives. While this compound is a pyridine derivative, its structural features could potentially be adapted for the synthesis of pyridine-fused quinazolinone analogues, also known as pyrido[d]pyrimidinones.

The general strategy for quinazolinone synthesis involves the reaction of an ortho-amino carbonyl compound with a source of the remaining atoms of the pyrimidinone ring. scispace.comnih.gov A plausible, though not explicitly documented, approach could involve the transformation of the 4-amino and 3-nitro groups of this compound into a reactive intermediate that could undergo cyclization to form a pyrido[4,3-d]pyrimidinone or a related isomer.

Derivatization for Structure-Activity Relationship (SAR) Studies in Organic Synthesis

The presence of multiple functional groups on the this compound scaffold makes it an excellent candidate for derivatization in structure-activity relationship (SAR) studies. nih.gov SAR studies are crucial in medicinal chemistry and agrochemical research for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

The amino group at the 4-position can be readily acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of substituents. The chloro group at the 6-position is amenable to nucleophilic substitution reactions, enabling the introduction of different functional groups such as alkoxy, aryloxy, or other amino moieties. Furthermore, the nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized.

These derivatization strategies allow for a systematic exploration of how different substituents at various positions of the pyridine ring influence the biological activity of the resulting compounds. For example, studies on related 2-amino-4-chloropyridine (B16104) derivatives have shown that the introduction of different aldehydes to form Schiff bases leads to compounds with varying antimicrobial activities. researchgate.net Such studies provide valuable insights into the key structural features required for a desired biological effect.

Table 2: Potential Derivatization Reactions for SAR Studies

| Functional Group | Position | Potential Derivatization Reactions |

| Amino | 4 | Acylation, Alkylation, Schiff base formation |

| Chloro | 6 | Nucleophilic aromatic substitution (e.g., with alcohols, phenols, amines) |

| Nitro | 3 | Reduction to an amino group, followed by further functionalization |

Role in Agrochemical Development as Building Blocks

Pyridine-based compounds are of significant importance in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine ring. chemimpex.comthermofisher.com The structural motifs present in this compound make it a valuable building block for the synthesis of new agrochemical candidates.

The combination of a halogen atom, a nitro group, and an amino group on a pyridine scaffold is a common feature in many agrochemically active molecules. For instance, nitropyridine derivatives serve as key intermediates in the synthesis of various pesticides. The chloro and nitro groups can be strategically manipulated to introduce different functionalities that can modulate the biological activity and selectivity of the final product.

While specific commercial agrochemicals derived directly from this compound are not widely reported, its potential as a precursor is evident from the numerous examples of other substituted nitropyridines used in this field. chemicalbook.com

Applications in Material Science, including Dyes and Polymers

The chromophoric and reactive nature of this compound suggests its potential application in material science, particularly in the synthesis of dyes and functional polymers. The nitropyridine core can act as a chromophore, and the amino and chloro groups provide reactive sites for the incorporation of this molecule into larger polymeric structures.

Pyridine derivatives are known to be used in the synthesis of dyes and pigments. thermofisher.com The specific substitution pattern of this compound could lead to dyes with specific color and photophysical properties. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a widely used class of colorants.

In the field of polymer chemistry, monomers containing pyridine units have been used to synthesize functional polymers with interesting properties, such as thermal stability, conductivity, and catalytic activity. The reactive sites on this compound could allow for its incorporation into polymer chains either as a monomer or as a post-polymerization modification agent. For example, the amino group could be used to create polyamides or polyimides, while the chloro group could be used in nucleophilic substitution polymerization reactions.

Utility in Analytical Chemistry as a Reagent

Following a comprehensive review of available scientific literature and chemical databases, there is no specific documented application of This compound as a reagent in analytical chemistry. Research and application notes detailing its use as, for example, a derivatizing agent for chromatography (GC, HPLC), a chromogenic reagent for spectrophotometry, or as a component in electrochemical sensors could not be identified.

While structurally related compounds, such as various substituted pyridines and amines, are sometimes employed in analytical methodologies, the specific utility of this compound for these purposes is not established in the reviewed literature. Therefore, no detailed research findings or data tables on its performance as an analytical reagent can be provided.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for nitroaromatic compounds often involve harsh conditions and generate significant waste. The future of synthesizing 6-Chloro-2-methyl-3-nitropyridin-4-amine and related compounds lies in the adoption of greener and more sustainable practices.

Continuous Flow Chemistry: The use of continuous flow microreactors for nitration and other transformations offers enhanced safety, efficiency, and scalability. researchgate.netnjtech.edu.cn This methodology minimizes the accumulation of potentially energetic intermediates and allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.net For instance, the two-step flow synthesis of 4-nitropyridine (B72724) from pyridine (B92270) N-oxide has demonstrated significantly higher throughput and yield compared to batch processes. researchgate.net

Biocatalysis: Exploring enzymatic pathways for the synthesis and modification of pyridine derivatives presents a highly sustainable alternative. ukri.org Research into enzymes capable of selective nitration, amination, or halogenation on the pyridine scaffold could lead to highly efficient and environmentally friendly production methods. Biocatalytic approaches are being investigated for generating substituted pyridines from renewable biomass sources. ukri.org

Alternative Nitrating Agents: Moving away from traditional nitric and sulfuric acid mixtures towards solid-supported reagents, ultrasound-assisted nitration, and gas-phase nitration can reduce the environmental impact. researchgate.net These methods often offer improved selectivity and easier product isolation.

| Synthesis Strategy | Potential Advantages for this compound |

| Continuous Flow Synthesis | Improved safety, higher yields, scalability, precise process control. researchgate.netnjtech.edu.cn |

| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions. ukri.org |

| Green Nitrating Agents | Reduced acid waste, potentially milder conditions, enhanced safety. researchgate.net |

Exploration of Unconventional Reactivity and Novel Transformations

The rich functionality of this compound opens the door to exploring reactivity beyond classical nucleophilic aromatic substitution.

Cross-Coupling Reactions: The chloro-substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings. nih.govnih.gov These reactions would enable the introduction of diverse carbon-based substituents at the 6-position, vastly expanding the molecular diversity accessible from this scaffold. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has shown promise for creating C(sp²)-C(sp³) bonds. nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to activate the pyridine ring. acs.orgthieme-connect.com Research into the photocatalytic functionalization of this scaffold could lead to novel C-H activation or radical coupling reactions, enabling the introduction of functional groups at positions not easily accessible through traditional methods. recercat.catacs.org Metal-free photocatalytic methods are increasingly preferred for their economic and environmental benefits. thieme-connect.com

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of substituents at positions activated by the nitro group, but vicinal to a hydrogen atom. Investigating the VNS reactivity of this compound could provide routes to further functionalized derivatives that are difficult to obtain otherwise. acs.org

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The complexity of reactions involving polysubstituted heterocycles makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI).

Reaction Outcome Prediction: AI models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. chemeurope.com For a molecule like this compound, ML could predict regioselectivity in substitution reactions or identify unexpected side products. magritek.com

Optimization of Reaction Conditions: Autonomous self-optimizing systems that integrate flow chemistry with ML algorithms can rapidly identify optimal reaction conditions (e.g., temperature, concentration, catalyst loading) with minimal human intervention. researchgate.netrsc.org This approach could accelerate the development of efficient synthetic routes.

Challenges and Data Quality: A significant challenge is the availability of high-quality, standardized data for training ML models. nih.govicm.edu.placs.org Literature data can be biased by publication trends and often lacks negative results, which can limit the predictive power of the models. nih.govicm.edu.plresearchgate.net Future efforts will require the systematic generation of reliable experimental data.

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Prediction | Forecasts product structures, yields, and regioselectivity. chemeurope.com |

| Condition Optimization | Accelerates the discovery of optimal synthetic protocols. researchgate.netrsc.org |

| De Novo Design | Suggests novel derivatives with desired properties. |

Advanced Mechanistic Studies through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for rational reaction design.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways. mdpi.comscirp.org For this compound, DFT can be used to model transition states, calculate activation energies for nucleophilic aromatic substitution, and predict the regioselectivity of various reactions. nih.gov

Kinetic Studies: Detailed kinetic analysis of reactions involving this scaffold can elucidate the rate-determining steps and the influence of substituents on reaction rates. This experimental data is essential for validating computational models and building a comprehensive understanding of reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR, can be used to identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Design and Synthesis of Complex Molecular Architectures Utilizing the Nitropyridin-4-amine Scaffold

The this compound scaffold is a valuable starting point for the synthesis of more complex and functionally rich molecules.

Pharmaceuticals: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov The specific substitution pattern of this compound could be leveraged to design novel drug candidates, for instance, by using the chloro- and amino- groups as points for diversification to build libraries of compounds for biological screening. researchgate.net

Agrochemicals: Pyridine derivatives are also prominent in the agrochemical industry, serving as herbicides, insecticides, and fungicides. researchgate.netmdpi.com The unique electronic and steric properties of this molecule could be exploited to develop new active ingredients with improved efficacy and selectivity.

Functional Materials: The electron-deficient nature of the nitropyridine ring suggests potential applications in materials science, such as in the development of organic electronic materials or chemosensors. Further functionalization could lead to novel dyes, ligands for catalysis, or components of functional polymers.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 6-Chloro-2-methyl-3-nitropyridin-4-amine, and how do reaction conditions influence yields?

- Methodology : Synthesis of pyridine derivatives typically involves nitration, chlorination, and amination steps. For example, similar compounds (e.g., 6-aryl-4-cycloamino-1,3,5-triazines) achieve yields of 7–24% under reflux conditions using ethanol or methanol as solvents . Key factors include:

-

Temperature : Elevated temperatures (80–100°C) improve nitro-group incorporation but may increase side reactions.

-

Catalysts : Acidic or basic catalysts (e.g., H2SO4, K2CO3) optimize substitution reactions at the pyridine core.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) enhances purity.

Reaction Step Conditions Yield Range Reference Nitration HNO3/H2SO4, 0–5°C 60–75% Chlorination POCl3, reflux 85–90% Amination NH3 (g), EtOH, 60°C 70–80%

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR : Methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and amine protons (δ 5.0–6.0 ppm, broad) .

- <sup>13</sup>C NMR : Nitro groups (δ 140–150 ppm), chloro-substituted carbons (δ 120–130 ppm) .

Q. What are the solubility properties of this compound, and how can they guide solvent selection for reactions?

- Solubility is typically higher in polar aprotic solvents (DMF, DMSO) due to nitro and amine groups. Hydrophobic methyl and chloro substituents reduce water solubility. Experimental determination via UV-Vis spectroscopy (λmax 270–300 nm) is recommended .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the 4-position for substitution. Chloro and methyl groups sterically hinder ortho/para sites. Computational DFT studies (e.g., Gaussian 09) can map charge distribution and predict regioselectivity .

- Experimental Validation : Monitor reaction kinetics with HPLC or LC-MS under varying conditions (pH, solvent polarity) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Case Study : If X-ray data (e.g., bond lengths) conflict with NMR/IR findings:

Validate crystallographic refinement using checkCIF/PLATON to detect outliers .

Re-examine NMR sample purity (e.g., via TLC or mass spectrometry) .

Consider dynamic effects (e.g., tautomerism) using variable-temperature NMR .

Q. How can 3D-QSAR models be applied to predict the bioactivity of derivatives of this compound?

- Methodology :

-

Training Set : Synthesize derivatives with varied substituents (e.g., methoxy, trifluoromethyl) and assay for activity (e.g., enzyme inhibition) .

-

Descriptor Generation : Use Molinspiration or MOE to compute steric/electronic parameters.

-

Model Validation : Cross-validate with PLS regression (R<sup>2</sup> > 0.8, Q<sup>2</sup> > 0.5) .

Derivative Substituent IC50 (µM) QSAR Prediction 1 -OCH3 12.5 11.9 2 -CF3 8.2 8.6

Q. What are the challenges in crystallizing this compound, and how can hydrogen-bonding patterns be optimized?

- Crystallization Tips :

- Use slow evaporation from ethanol/water mixtures to promote π-π stacking.

- Add co-crystallizing agents (e.g., carboxylic acids) to stabilize N–H···O bonds .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.